Enpatoran
Overview
Description
M5049 is a novel small molecule that acts as a selective inhibitor of Toll-like receptor 7 and Toll-like receptor 8. These receptors are transmembrane proteins that recognize single-stranded RNA, leading to immune cell activation and inflammatory cytokine production. M5049 has shown potential in treating autoimmune diseases by inhibiting these receptors .
Preparation Methods
The synthesis of M5049 involves a medicinal chemistry campaign aimed at producing dual Toll-like receptor 7 and Toll-like receptor 8 inhibitors with drug-like properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound has been characterized for its binding mode, potency, selectivity, and pharmacokinetic properties .
Chemical Reactions Analysis
M5049 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not publicly available.
Reduction: Reduction reactions can modify the functional groups within M5049.
Substitution: M5049 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
M5049 has a wide range of scientific research applications, including:
Mechanism of Action
M5049 exerts its effects by selectively inhibiting Toll-like receptor 7 and Toll-like receptor 8. These receptors recognize single-stranded RNA, leading to immune cell activation and inflammatory cytokine production. By blocking these receptors, M5049 reduces the aberrant activation of the immune system, which is linked to the progression of autoimmune diseases. The compound’s preferential accumulation in tissues and ability to block multiple RNA ligands contribute to its efficacy .
Comparison with Similar Compounds
M5049 is unique compared to other similar compounds due to its dual inhibition of Toll-like receptor 7 and Toll-like receptor 8. Other similar compounds include:
Hydroxychloroquine: A less selective inhibitor used in the treatment of autoimmune diseases but with a different mechanism of action.
Chloroquine: Similar to hydroxychloroquine but with broader applications and different side effect profiles.
M5049 stands out due to its higher potency, selectivity, and preferential tissue accumulation, making it a promising candidate for treating autoimmune diseases .
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYHBKEQFQVES-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101938-42-3 | |
Record name | Enpatoran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101938423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENPATORAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CZ390V26X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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